molecular formula C15H17ClN2O3 B4832337 6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4832337
M. Wt: 308.76 g/mol
InChI Key: GBOYBBCZCXOILB-UHFFFAOYSA-N
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Description

6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloropyridine moiety, a carbamoyl group, and a dimethylcyclohexene ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the introduction of the carbamoyl group and the formation of the dimethylcyclohexene ring. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and cyclization catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid
  • 6-Chloropyridine-3-boronic acid
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridine moiety, carbamoyl group, and dimethylcyclohexene ring sets it apart from similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

6-[(2-chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-8-6-10(11(15(20)21)7-9(8)2)14(19)18-12-4-3-5-17-13(12)16/h3-5,10-11H,6-7H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYBBCZCXOILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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